molecular formula C18H15N3OS B5855919 N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea

N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea

Cat. No. B5855919
M. Wt: 321.4 g/mol
InChI Key: MHSXFZQXSSCGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea, also known as PPTU, is a compound that has been widely studied for its potential use in scientific research. This compound is a thiourea derivative that has shown promising results in various studies, making it an interesting topic for further research.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea involves the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in the regulation of cellular redox balance. By inhibiting TrxR, this compound disrupts cellular redox balance, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make this compound a potential candidate for the treatment of a wide range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, making it important for researchers to use caution when handling this compound.

Future Directions

There are a number of future directions for research on N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea. One potential area of research is the development of new cancer treatments based on this compound. Another area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity.

Synthesis Methods

The synthesis of N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea involves the reaction of 4-phenoxyaniline with 2-chloropyridine, followed by the addition of thiourea. This reaction results in the formation of this compound, which can be purified through recrystallization.

Scientific Research Applications

N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(4-phenoxyphenyl)-3-pyridin-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c23-18(21-17-8-4-5-13-19-17)20-14-9-11-16(12-10-14)22-15-6-2-1-3-7-15/h1-13H,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSXFZQXSSCGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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